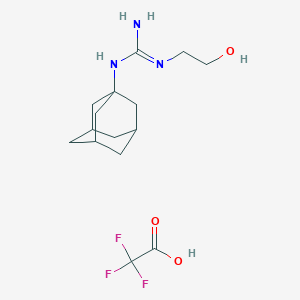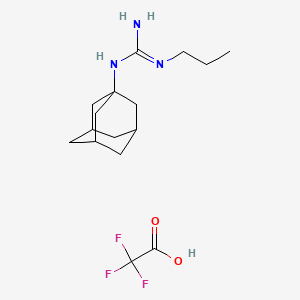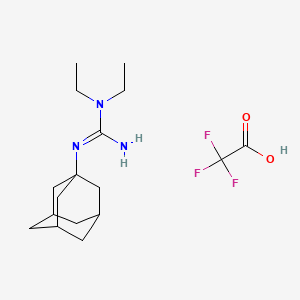
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid (AHTA) is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AHTA is a guanidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells and to have anti-viral properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid is its potential therapeutic properties, which make it a promising candidate for further investigation. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain lab experiments.
Future Directions
There are many potential future directions for research on 1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid. One area of interest is its potential use in the treatment of diabetes and neurological disorders. This compound may also have potential applications in the treatment of viral infections and cancer. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential therapeutic properties.
Synthesis Methods
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with trifluoroacetic acid. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
1-(1-Adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been studied for its potential use in the treatment of diabetes and neurological disorders.
properties
IUPAC Name |
1-(1-adamantyl)-2-(2-hydroxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O.C2HF3O2/c14-12(15-1-2-17)16-13-6-9-3-10(7-13)5-11(4-9)8-13;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H3,14,15,16);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPOHJAKOZRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=NCCO)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)




